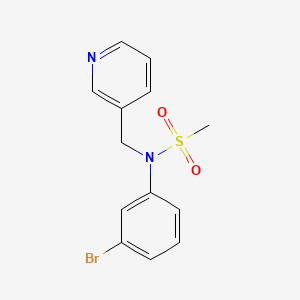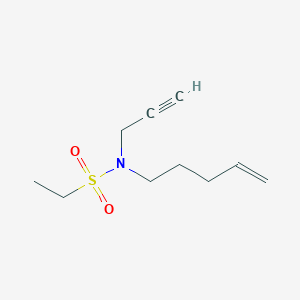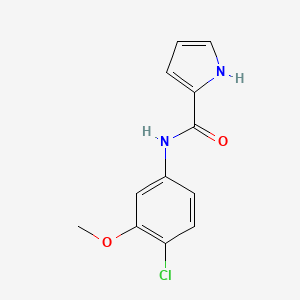
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
作用機序
The mechanism of action of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a histone deacetylase inhibitor, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
実験室実験の利点と制限
One advantage of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that it has been well-characterized in the literature, with numerous studies investigating its properties and potential applications. Additionally, the synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is relatively straightforward and can be carried out using readily available reagents. However, one limitation of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the effects of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide on gene expression and cellular function, with the goal of identifying new targets for drug development. Finally, studies could investigate the safety and toxicity of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, with the goal of determining whether it could be used as a therapeutic agent in humans.
合成法
The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide involves several steps, including the reaction of 6-methyl-4-pyrone with propylamine to form 6-methyl-4-oxopyran-3-yl-N-propylamine. This intermediate is then reacted with acetic anhydride to yield 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been well-documented in the literature, and several variations of the procedure have been reported.
科学的研究の応用
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been investigated for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have activity as a histone deacetylase inhibitor, which may make it useful in the treatment of certain types of cancer. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-11(14)7-16-10-6-15-8(2)5-9(10)13/h5-6H,3-4,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHHPZTJMOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)